molecular formula C18H26N2O3 B250409 N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

Cat. No.: B250409
M. Wt: 318.4 g/mol
InChI Key: BSXIEICXSPXZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as THF-CU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. THF-CU is a potent inhibitor of the copper-dependent enzyme lysyl oxidase (LOX), which plays a crucial role in the formation and maintenance of the extracellular matrix (ECM).

Scientific Research Applications

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. LOX has been shown to be upregulated in many types of cancer, and inhibition of LOX activity has been shown to have anti-tumor effects. This compound has been shown to inhibit the activity of LOX in vitro and in vivo, making it a potential candidate for the development of anti-cancer therapies.
In addition to its potential anti-cancer effects, this compound has also been shown to have anti-fibrotic effects. Fibrosis is a pathological process that involves the excessive accumulation of ECM proteins, leading to tissue scarring and dysfunction. LOX is known to play a key role in the development of fibrosis, and inhibition of LOX activity has been shown to attenuate fibrosis in various organs. This compound has been shown to inhibit LOX activity and attenuate fibrosis in animal models of liver and lung fibrosis.

Mechanism of Action

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is a potent inhibitor of LOX, which is a copper-dependent enzyme that catalyzes the cross-linking of collagen and elastin fibers in the ECM. LOX-mediated cross-linking is important for the structural integrity of tissues, but excessive LOX activity can lead to tissue stiffness and dysfunction. This compound binds to the copper ion in the active site of LOX, preventing the enzyme from catalyzing the cross-linking reaction.
Biochemical and Physiological Effects:
In addition to its effects on LOX activity, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of liver and lung fibrosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea for lab experiments is its specificity for LOX inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of LOX in various biological processes. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its stability and solubility properties are not well characterized. In addition, this compound has not been extensively studied in vivo, so its pharmacokinetic and pharmacodynamic properties are not well understood.

Future Directions

There are many potential future directions for research on N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea. One area of research is the development of more potent and selective LOX inhibitors based on the structure of this compound. Another area of research is the investigation of the effects of this compound on other copper-dependent enzymes and the copper homeostasis system. Additionally, the in vivo pharmacokinetic and pharmacodynamic properties of this compound need to be further characterized to determine its potential as a therapeutic agent for cancer and fibrosis.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea involves the reaction of cyclohexylisocyanate with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a copper catalyst. The resulting product is then purified using column chromatography. The yield of this compound is typically around 60-70%, and the purity can be confirmed using NMR and mass spectrometry.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-cyclohexyl-3-[3-(oxolan-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C18H26N2O3/c21-18(19-14-6-2-1-3-7-14)20-15-8-4-9-16(12-15)23-13-17-10-5-11-22-17/h4,8-9,12,14,17H,1-3,5-7,10-11,13H2,(H2,19,20,21)

InChI Key

BSXIEICXSPXZQL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.